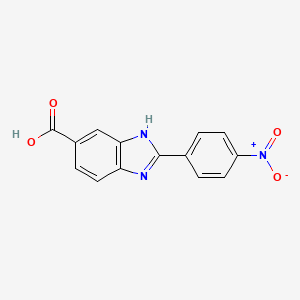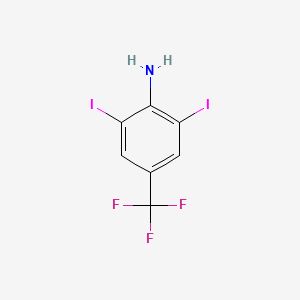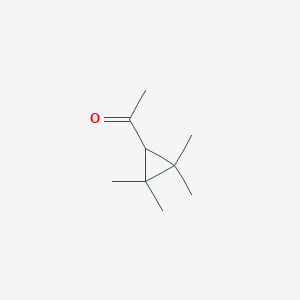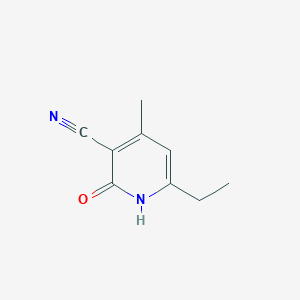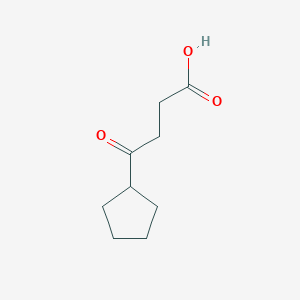
(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C14H20O9 . It belongs to the class of tetrahydrofuran derivatives, which are characterized by a tetrahydrofuran ring, a five-membered ring consisting of four carbon atoms and one oxygen atom.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It is recommended to consult scientific literature or databases for detailed information on its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compound Formation and Crystal Structure : The formation of compounds similar to the requested molecule, such as n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, and their crystal structures have been studied. For instance, one study demonstrated the formation of this compound via a Koenigs–Knorr reaction, highlighting its chair conformation and lack of significant interactions like hydrogen bonds (B. Mönch et al., 2013).
Enzyme-Catalyzed Synthesis : Enzymatic methods have been explored for synthesizing carbasugar derivatives, which are structurally related to the requested molecule. A study detailed the stereoselective synthesis of novel carbasugar derivatives, showcasing the versatility of enzymatic reactions in organic synthesis (Ayşegül Gümüş & C. Tanyeli, 2010).
Sugar Imines and Click Chemistry : The synthesis of sugar imine molecules using click chemistry has been investigated. This includes the synthesis of molecules like N’-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, demonstrating the potential for complex molecular constructions (Majed Jari Mohammed et al., 2020).
Molecular Conformation and Reactions
Supramolecular Architectures : Research on compounds like 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate shows the importance of molecular interactions in determining supramolecular architectures. These studies reveal the role of hydrogen bonds and other weak interactions in controlling molecular conformations (Li Wang & Rui Xu, 2022).
Synthesis of Analogous Compounds : Studies on the synthesis of analogs, such as the transformation of D-xylose to pseudo-β-D-arabinofuranose, shed light on methodologies that could potentially be applied to the synthesis of "(3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate" (K. Tadano et al., 1987).
Precursor Studies for Bioactive Compounds : Research into precursors for bioactive compounds, such as the synthesis of anticancer nucleosides intermediates, is relevant. For example, the synthesis of (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate illustrates the importance of such compounds in medicinal chemistry (Yang Liu et al., 2014).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. Its biological activity may depend on the specific context in which it is used, such as in medical, environmental, or industrial research.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxy-4-methyloxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3/t11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-MVWAYNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@](C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444181 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306960-25-8 |
Source


|
| Record name | 1,2,3,5-Tetra-O-acetyl-2-C-methyl-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

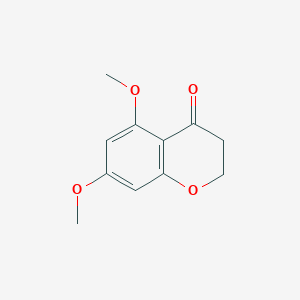



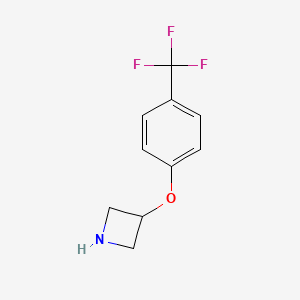
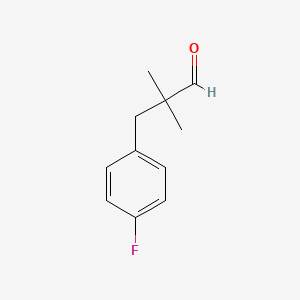


![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
